molecular formula C7H9NS B1369278 4,6-Dimethylpyridine-2-thiol CAS No. 54364-19-1

4,6-Dimethylpyridine-2-thiol

Cat. No.: B1369278
CAS No.: 54364-19-1
M. Wt: 139.22 g/mol
InChI Key: ZVANSRULPRVUSG-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridine-2-thiol is a chemical compound with the molecular formula C7H9NS and a molecular weight of 139.22 . It is a powder at room temperature .


Synthesis Analysis

Based on this compound hydrochloride, a series of novel S-substituted derivatives including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule were synthesized . Another synthesis method involves reactions of divinyl ketones with thiourea .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NS/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9) . The key to this InChI code is ZVANSRULPRVUSG-UHFFFAOYSA-N .


Chemical Reactions Analysis

At pH 5.5, coordination between Cd2+ and this compound was studied using CdCl2 and Cd(NO3)2. For both of these, the same complex, bis-4,6-dimethylpyrimidinium-2-thiolato cadmium (II) chloride was invariably formed .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Coordination Behaviour with Zinc

A study by Das et al. (2009) focused on the complexation between Zn2+ and 4,6-dimethylpyrimidine-2-thiol, resulting in the formation of a zwitterionic complex. This complex exhibited unusual ZnS3N2 chromophore in the solid state, highlighting the distinctive coordination behavior of 4,6-dimethylpyrimidine-2-thiol with zinc.

Catalysis in Organic Synthesis

In a 2018 study, Tan et al. described the use of a hexanuclear Cu(I) cluster of 4,6-dimethylpyrimidine-2-thiolate for catalyzing the dehydrogenative cross-coupling of alcohols to α-alkylated ketones. The research demonstrated the significant role of 4,6-dimethylpyrimidine-2-thiol derivatives in facilitating efficient and selective organic synthesis reactions.

Supramolecular Interactions

The study by Haddad et al. (2006) explored the role of non-classical supramolecular interactions in the structures of 2-amino-4,6-dimethylpyridinium tetrahalocuprate (II) salts. This research highlighted the importance of 4,6-dimethylpyrimidine-2-thiol in the formation of complex molecular structures through supramolecular interactions.

Application in Peptide/Protein Synthesis

Ohkawachi et al. (2020) discussed the use of sulfanylmethyl-installed dimethylaminopyridine, a compound similar to 4,6-dimethylpyrimidine-2-thiol, in peptide and protein synthesis. The study emphasized its utility in native chemical ligation and the synthesis of cyclic peptides.

Synthesis of Biobased Coatings

In 2018, Guzmán et al. reported the synthesis of new biobased coatings using a triglycidyl eugenol derivative through a thiol-epoxy click reaction. The research utilized derivatives of 4,6-dimethylpyrimidine-2-thiol, demonstrating its potential in creating novel, environmentally friendly materials.

Modification of Coordination Behaviour with Cadmium

A 2011 study by Das et al. explored the coordination behavior of 4,6-dimethylpyrimidine-2-thiol with divalent cadmium. The research contributed to understanding the complex formation and potential applications of this compound in the field of coordination chemistry.

Safety and Hazards

The safety information for 4,6-Dimethylpyridine-2-thiol includes several hazard statements such as H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, in contact with skin or if inhaled, causes skin and serious eye irritation .

Future Directions

The aqueous solubility of the complex and a high 50% lethal dose (mice) of its ligand seem to indicate development of the pyrimidinethiol moiety into a prospective antidote to Cd2+ toxicity . The transition dipole moment is changed upon the proton transfer in the studied compounds, which could have implications for the development of new materials .

Biochemical Analysis

Biochemical Properties

4,6-Dimethylpyridine-2-thiol plays a significant role in biochemical reactions, particularly in redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiol-specific oxidants, leading to the oxidation of protein thiol groups . This interaction can influence the stability and activity of proteins, particularly under oxidative stress conditions. The compound’s ability to form disulfide bonds with cysteine residues in proteins is a key aspect of its biochemical properties.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to thiol-specific oxidants like this compound can lead to the depolarization of the actin cytoskeleton and resistance to cytoskeletal stress . This compound can also impact the production of reactive oxygen species (ROS) and the cellular response to oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of disulfide bonds. This compound can inhibit or activate enzymes by modifying cysteine residues, leading to changes in enzyme activity and gene expression . The binding interactions with proteins and enzymes are crucial for its biochemical effects, particularly in redox regulation and oxidative stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can form stable complexes with metals like cadmium, which can influence its long-term effects on cellular function . The temporal effects also depend on the experimental conditions, such as pH and temperature.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can lead to toxic or adverse effects. For example, studies have indicated that high doses of this compound can cause oxidative stress and damage to cellular components . Understanding the dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions and oxidative stress. It interacts with enzymes and cofactors that regulate the redox state of cells. The compound’s ability to modulate the levels of reactive oxygen species and other metabolites is a key aspect of its metabolic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation depend on factors such as the presence of specific transporters and the cellular redox state .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its biochemical effects. The compound can be found in the cytoplasm, where it interacts with cytosolic proteins and enzymes. It may also localize to other organelles, such as the mitochondria, where it can influence mitochondrial function and redox balance . The subcellular localization is determined by targeting signals and post-translational modifications.

Properties

IUPAC Name

4,6-dimethyl-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVANSRULPRVUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578154
Record name 4,6-Dimethylpyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54364-19-1
Record name 4,6-Dimethylpyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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